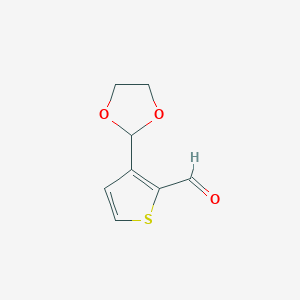

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-5-7-6(1-4-12-7)8-10-2-3-11-8/h1,4-5,8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVGDDQWOXDTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467707 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-83-4 | |

| Record name | 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The dioxolane ring is formed via acid-catalyzed acetalization, a widely employed strategy to protect aldehydes or ketones. For 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde, this involves reacting a precursor with a carbonyl group at position 3 (e.g., 3-formylthiophene-2-carbaldehyde or 3-acetylthiophene-2-carbaldehyde) with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). The reaction proceeds under reflux with azeotropic water removal using a Dean-Stark apparatus.

-

Starting Material : Thiophene-2-carbaldehyde (1.35 g, 12.05 mmol).

-

Reagents : Ethylene glycol (1.1 eq), p-TSA (0.1 eq), toluene (30 mL).

-

Conditions : Reflux at 110°C for 6 hours.

-

Yield : 88% (1.64 g of 2-(thiophen-2-yl)-1,3-dioxolane).

Key Characterization Data:

-

¹H NMR (CDCl₃) : δ 7.33 (d, J = 3.2 Hz, 1H), 7.17 (d, J = 3.2 Hz, 1H), 7.01 (m, 1H), 6.13 (s, 1H), 4.11–4.01 (m, 4H).

-

Application : The dioxolane-protected intermediate serves as a precursor for further functionalization via lithiation or cross-coupling.

Challenges and Optimizations

-

Regioselectivity : Direct protection of 3-formylthiophene-2-carbaldehyde risks overprotection of both aldehyde groups. To mitigate this, kinetic control (shorter reaction times) or steric hindrance (bulky catalysts) is employed.

-

Solvent Choice : Toluene outperforms polar solvents (e.g., DMF) by facilitating azeotropic water removal, driving the equilibrium toward acetal formation.

Stille coupling enables the introduction of a dioxolane-containing stannane reagent to a halogenated thiophene scaffold. This method is ideal for late-stage functionalization, preserving the aldehyde group at position 2.

-

Substrate : 5-Bromo-2-(thiophen-2-yl)-1,3-dioxolane (0.288 mmol).

-

Reagents : Tributyl(5-(1,3-dioxolan-2-yl)thiophen-2-yl)stannane (1.2 eq), Pd₂(dba)₃ (2 mol%), P(o-tol)₃ (10 mol%), toluene (7 mL).

-

Conditions : 60°C for 5 hours.

-

Yield : 27% (after recrystallization).

Characterization of Coupled Product:

-

¹H NMR (CDCl₃) : δ 7.21 (d, J = 3.6 Hz, 1H), 7.12 (d, J = 3.6 Hz, 1H), 6.13 (s, 1H), 4.11–4.01 (m, 4H).

-

MS (ESI) : m/z 298.1 [M+H]⁺.

Multi-Step Synthesis Involving Formylation and Protection

Vilsmeier-Haack Formylation

Introducing the aldehyde group at position 2 via Vilsmeier-Haack reaction precedes dioxolane formation. This method is critical when starting from unfunctionalized thiophenes.

-

Substrate : 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Reagents : DMF (2 eq), POCl₃ (1.5 eq), CHCl₃ (20 mL).

-

Yield : 85% (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).

Sequential Protection and Functionalization

-

Formylation : Introduce the aldehyde at position 2 via Vilsmeier-Haack.

-

Acetylation : Install a ketone at position 3 using Friedel-Crafts acetylation (AlCl₃, acetyl chloride).

-

Dioxolane Formation : Protect the ketone with ethylene glycol/p-TSA.

Comparative Analysis of Methods

Industrial and Green Chemistry Considerations

-

Continuous Flow Systems : Enhance reaction efficiency and safety by minimizing exposure to volatile reagents (e.g., POCl₃ in Vilsmeier-Haack).

-

Solvent Recycling : Toluene and THF are reclaimed via distillation, reducing waste.

-

Catalyst Recovery : Pd catalysts are immobilized on silica or magnetic nanoparticles to lower costs .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde with key analogs, focusing on structural features, reactivity, and applications.

Functional Group Variations and Reactivity

- Key Insights: The aldehyde group in the target compound enables condensations (e.g., with amines or malononitriles), as seen in dihydropyrimidine syntheses . In contrast, the sulfonyl chloride analog undergoes nucleophilic substitutions to form sulfonamides . The benzoyl derivative (C₁₅H₁₄O₃S) exhibits enhanced lipophilicity due to the aromatic ring, favoring applications in drug design . The ethynyl-silane derivative (C₁₆H₁₈O₂SSi) is tailored for metal-catalyzed cross-couplings, a reactivity absent in the aldehyde variant .

Biological Activity

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a compound characterized by its unique structural features, including a thiophene ring fused with a 1,3-dioxolane moiety and an aldehyde functional group. Its molecular formula is C8H8O3S. This compound exhibits notable biological activity, primarily due to its ability to interact with various cellular targets, which may lead to potential therapeutic applications.

The compound's structure allows it to engage in π-π interactions and hydrogen bonding , enhancing its binding affinity toward biological molecules. The presence of the dioxolane and aldehyde groups contributes to its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. These interactions are crucial for its biological activity and therapeutic potential.

Biological Activity

Recent studies have highlighted the biological activities associated with 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde, particularly in the context of antibacterial and antifungal properties. The compound is part of a broader class of dioxolane-containing compounds that have shown significant biological efficacy.

Antibacterial Activity

The antibacterial effects of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde have been evaluated against several bacterial strains. For instance, compounds with similar dioxolane structures have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 µg/mL to 1250 µg/mL against various Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results indicate that derivatives containing the 1,3-dioxolane structure exhibit significant antifungal effects against Candida albicans and other fungal pathogens .

Comparative Analysis with Related Compounds

To understand the biological activity of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde better, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds containing dioxolane moieties:

| Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|---|

| 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde | Dioxolane + Thiophene | 625 - 1250 | Significant against C. albicans |

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | Dioxolane + Thiazole | Moderate | Moderate against A. niger |

| Novel racemic 1,3-dioxolanes | Dioxolane | Varies (200 - 1000) | Excellent against C. albicans |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds related to 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde:

- Antibacterial Screening : A study assessed various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that modifications in the substituents significantly influenced the MIC values, showcasing the importance of structural optimization in drug design.

- Antifungal Evaluations : Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Compounds demonstrated varying degrees of efficacy, with some achieving notable inhibition zones against Candida albicans and other pathogenic fungi .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde?

- Methodology : The compound is typically synthesized via a two-step process:

Aldehyde Protection : The aldehyde group in thiophene-2-carbaldehyde is protected as a 1,3-dioxolane acetal using ethylene glycol under acid catalysis (e.g., TsOH). This step prevents unwanted side reactions during subsequent transformations .

Functionalization : The protected intermediate undergoes further coupling or substitution reactions. For example, in photophysical studies, it reacts with 2-hydroxyacetophenone to form conjugated systems after deprotection .

- Key Considerations : Reaction conditions (e.g., inert atmosphere, temperature control) and purification methods (column chromatography) are critical for high yields .

Q. How is 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde characterized in structural studies?

- Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and hydrogen-bonding patterns (e.g., intramolecular H-bonds in derivatives) .

- NMR/FT-IR/HRMS : Confirms functional groups (e.g., aldehyde protons at δ ~10.2 ppm in <sup>1</sup>H NMR) and molecular integrity .

- Challenges : Crystal growth optimization (e.g., vapor diffusion of chloroform/hexane) is required for SCXRD .

Advanced Research Questions

Q. How does the 1,3-dioxolane group influence the electronic properties of thiophene-2-carbaldehyde derivatives?

- Mechanistic Insight :

- The dioxolane group acts as an electron-donating substituent, stabilizing conjugated systems and altering π-electron delocalization. This is critical in designing fluorescent probes or organic semiconductors .

- Computational studies (e.g., DFT) can quantify effects on HOMO-LUMO gaps, as seen in derivatives like 3-HTCA-DiCN, which exhibit anti-Kasha behavior due to intramolecular proton transfer .

- Experimental Validation : UV-Vis and fluorescence spectroscopy compare photophysical shifts between protected and deprotected forms .

Q. What are the applications of this compound in designing functional materials?

- Case Studies :

- Fluorescent Probes : Derivatives like TCAO and HMBT are used for phosgene detection via chemodosimetric mechanisms, leveraging the aldehyde’s reactivity .

- Organic Electronics : The compound serves as a precursor for π-extended systems in benzodithiophene-dione (BDD) polymers, enhancing charge transport in organic photovoltaics .

- Synthetic Optimization : Protecting-group strategies (e.g., acetal formation) enable selective functionalization of the thiophene ring .

Q. How do competing reaction pathways affect the synthesis of derivatives from this compound?

- Analytical Approach :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress to detect intermediates/byproducts (e.g., triethylammonium chloride salts) .

- Controlled Deprotection : Acidic hydrolysis of the dioxolane group must avoid side reactions (e.g., oxidation of the thiophene ring) .

- Data Interpretation : Contradictions in reaction yields may arise from solvent polarity (THF vs. benzene) or catalyst efficiency (piperidine vs. TsOH) .

Methodological Recommendations

- Synthesis : Use anhydrous conditions and inert gas (N2) for lithiation or coupling reactions to prevent decomposition .

- Characterization : Combine SCXRD with solution-phase NMR to resolve discrepancies between solid-state and solution conformations (e.g., hydrogen-bonding dimerization vs. intramolecular interactions) .

- Computational Support : Employ DFT calculations to predict electronic effects of substituents and guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.